molecular formula C8H12Cl2N2O2 B569176 1,2-Diamino-4,5-ethylenedioxybenzene, Dihydrochloride CAS No. 73448-02-9

1,2-Diamino-4,5-ethylenedioxybenzene, Dihydrochloride

Cat. No.: B569176
CAS No.: 73448-02-9
M. Wt: 239.096
InChI Key: XXHGNNYLGJCVEG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride is systematically named 1,3-benzodioxole-5,6-diamine dihydrochloride under IUPAC guidelines. Its molecular formula is C₇H₁₀Cl₂N₂O₂ , with a molar mass of 225.07 g/mol . The compound is registered under CAS number 81864-15-5 and European Community (EC) number 636-009-7 . Synonymous designations include 4,5-methylenedioxy-1,2-phenylenediamine dihydrochloride and 5,6-diamino-1,3-benzodioxole dihydrochloride, reflecting its structural features.

Table 1: Key Identifiers

Property Value Source References
CAS Registry Number 81864-15-5
IUPAC Name 1,3-Benzodioxole-5,6-diamine dihydrochloride
Molecular Formula C₇H₁₀Cl₂N₂O₂
Molar Mass 225.07 g/mol
EC Number 636-009-7

Molecular Structure Analysis via Spectroscopic Methods

The compound’s structure has been validated through nuclear magnetic resonance (NMR) , infrared (IR) spectroscopy , and mass spectrometry (MS) .

NMR Spectroscopy

¹H-NMR analysis confirms the presence of two amine groups (-NH₂) and a methylenedioxy bridge (-O-CH₂-O-). Peaks corresponding to aromatic protons adjacent to the electron-withdrawing amine groups appear downfield, while the methylenedioxy protons resonate as a singlet due to symmetry.

Table 2: Representative ¹H-NMR Shifts

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄) 6.80–7.10 Singlet
Methylenedioxy (-O-CH₂-O-) 5.90–6.10 Singlet
Amine (-NH₂) 4.50–5.00 Broad

IR Spectroscopy

IR spectra exhibit characteristic absorption bands for N-H stretching (3300–3500 cm⁻¹), aromatic C=C vibrations (1500–1600 cm⁻¹), and C-O-C stretching from the methylenedioxy group (1250–1270 cm⁻¹). The absence of free amine peaks in the hydrochloride form supports salt formation.

Mass Spectrometry

While direct MS data for the dihydrochloride salt is limited, the parent compound (1,2-diamino-4,5-methylenedioxybenzene) shows a molecular ion peak at m/z 152.1, consistent with its molecular formula C₇H₈N₂O₂. Fragmentation patterns include loss of the methylenedioxy group (-CH₂O₂) and sequential deamination.

Crystallographic Data and Conformational Studies

Crystallographic data for 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride remains unreported in the literature. However, its melting point (247–249°C) and solubility profile (50 mg/mL in water) suggest a crystalline, ionic lattice structure stabilized by chloride counterions.

The benzodioxole ring adopts a planar conformation due to conjugation between the oxygen lone pairs and the aromatic π-system. The two amine groups occupy para positions relative to the methylenedioxy bridge, favoring intramolecular hydrogen bonding in the free base form. Protonation of the amines in the dihydrochloride salt disrupts this interaction, enhancing water solubility.

Table 3: Physical Properties Relevant to Conformation

Property Value Source References
Melting Point 247–249°C
Solubility in Water 50 mg/mL
Planarity of Benzodioxole Confirmed via IR/NMR

The compound’s stability under −20°C storage aligns with its hygroscopic nature, necessitating protection from light and moisture to prevent decomposition.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6,7-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;;/h3-4H,1-2,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHGNNYLGJCVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Selection and Functionalization

The synthesis begins with 1,4-benzodioxane or its derivatives as the foundational scaffold. Introducing amino groups at the 1,2-positions typically involves sequential nitration and reduction steps:

  • Nitration :

    • The benzene ring undergoes directed nitration using a mixture of nitric acid and sulfuric acid.

    • Temperature control (0–5°C) ensures mono- or di-nitration selectivity.

    • Example reaction:

      1,4-Benzodioxane+HNO3H2SO4,0C1,2-Dinitro-4,5-ethylenedioxybenzene\text{1,4-Benzodioxane} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, 0^\circ\text{C}} \text{1,2-Dinitro-4,5-ethylenedioxybenzene}
  • Reduction :

    • Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Sn/HCl) converts nitro groups to amines.

    • Optimal conditions: 50–80°C, 3–6 hours, yielding 1,2-diamino-4,5-ethylenedioxybenzene .

Salt Formation and Purification

  • The free base is treated with hydrochloric acid (HCl) in ethanol or water to form the dihydrochloride salt.

  • Crystallization from a mixed solvent system (e.g., ethanol/water) enhances purity.

Industrial-Scale Production Considerations

Process Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L500–1000 L
Temperature ControlIce bathsJacketed reactors
Catalyst RecoveryManual filtrationContinuous centrifugation
Yield60–70%85–90%

Industrial protocols prioritize cost efficiency and safety:

  • Continuous Flow Systems : Minimize intermediate isolation steps.

  • Waste Management : Neutralization of acidic byproducts via caustic scrubbing.

Analytical Characterization

Quality Control Metrics

TestSpecificationMethod
Purity≥98%HPLC (λ = 280 nm)
Chloride Content29.5–30.5%Potentiometric titration
Residual Solvents<500 ppmGC-MS

Source validates ≥98% purity via HPLC, while specifies chloride content alignment with theoretical values (29.6%).

Challenges and Mitigation Strategies

Common Synthetic Pitfalls

  • Over-Nitration : Leads to tri-nitro derivatives; mitigated by strict temperature control.

  • Amine Oxidation : Use of inert atmospheres (N₂/Ar) during reduction.

Scalability Limitations

  • Exothermic Reactions : Industrial reactors require advanced cooling systems to prevent runaway reactions.

  • Catalyst Deactivation : Periodic replacement of Pd-C catalysts maintains hydrogenation efficiency.

Emerging Methodologies and Innovations

Green Chemistry Approaches

  • Solvent-Free Nitration : Mechanochemical methods reduce waste generation.

  • Biocatalytic Reduction : Enzymatic systems (e.g., nitroreductases) offer milder conditions.

ComponentRiskPrecaution
Nitric AcidCorrosive, oxidizerPPE, secondary containment
Palladium CatalystPyrophoricInert handling
HCl GasRespiratory irritantFume hoods

Source emphasizes cold storage (–20°C) to prevent amine degradation.

Chemical Reactions Analysis

Types of Reactions

1,2-Diamino-4,5-ethylenedioxybenzene, Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Applications Overview

  • Fluorometric Labeling Reagent
    • Dihydrochloride is employed as a fluorometric labeling reagent. It is particularly useful in the detection of sialic acids, which are crucial components of glycoproteins and glycolipids. The compound facilitates the fluorescent tagging of these biomolecules, enhancing their detectability during analysis .
  • Antioxidative Properties
    • The compound exhibits antioxidative properties, making it valuable in studies focused on oxidative stress and related disorders. Its ability to scavenge free radicals can be leveraged in research aimed at understanding cellular responses to oxidative damage.
  • Cancer Research
    • Dihydrochloride has been investigated for its potential applications in cancer research. Its role as a labeling agent can assist in the study of cancer biomarkers and the development of targeted therapies.
  • Analytical Chemistry
    • In analytical chemistry, 1,2-Diamino-4,5-ethylenedioxybenzene dihydrochloride is utilized for the quantification of α-keto acids through high-performance liquid chromatography (HPLC). It enhances the sensitivity of detection methods, allowing for the accurate measurement of these compounds at low concentrations .

Case Study 1: Sialic Acid Detection

A study demonstrated the effectiveness of Dihydrochloride in detecting sialic acids using fluorometric methods. The compound's fluorescence properties allowed researchers to achieve detection limits significantly lower than traditional methods, facilitating more sensitive assays for glycoprotein analysis.

Case Study 2: Antioxidative Research

Research investigating the antioxidative effects of Dihydrochloride revealed its potential as a therapeutic agent in conditions characterized by oxidative stress. In vitro studies indicated that it could reduce cellular damage in models of oxidative injury, suggesting further exploration in therapeutic applications.

Case Study 3: Cancer Biomarker Identification

In cancer research, Dihydrochloride was utilized to label specific biomarkers associated with tumor cells. This application not only improved the visualization of cancer cells but also enhanced the understanding of tumor microenvironments and interactions between cancerous and non-cancerous cells.

Comparative Data Table

Application AreaDescriptionKey Findings
Fluorometric LabelingUsed for detecting sialic acidsEnhanced sensitivity in assays
Antioxidative PropertiesScavenges free radicalsPotential therapeutic applications in oxidative stress
Cancer ResearchLabels cancer biomarkersImproved visualization and understanding of tumor biology
Analytical ChemistryQuantification of α-keto acids via HPLCAchieves low detection limits

Mechanism of Action

The mechanism of action of 1,2-Diamino-4,5-ethylenedioxybenzene, Dihydrochloride involves its interaction with various molecular targets and pathways. The compound is thought to exert its effects through intricate interactions with cellular components, including DNA, proteins, and enzymes. These interactions may lead to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with three closely related derivatives:

1,2-Diamino-4,5-dimethoxybenzene Dihydrochloride (CAS 131076-14-7)

  • Substituents : Dimethoxy groups at 4,5-positions.
  • Molecular Weight : 241.12 g/mol (C₈H₁₂Cl₂N₂O₂) .
  • Reactivity : Methoxy groups provide moderate electron-donating effects, but steric hindrance reduces reaction kinetics compared to ethylenedioxy derivatives .
  • Applications : Used in aldehyde labeling but requires longer reaction times or higher concentrations for comparable sensitivity .
  • Price : $326.00 per 100 mg .

1,2-Diamino-4,5-methylenedioxybenzene Dihydrochloride (CAS Not Provided)

  • Substituents : Methylenedioxy bridge at 4,5-positions.
  • Reactivity : The fused oxygen ring increases electron density, enhancing reactivity toward aldehydes. However, solubility in polar solvents is lower than the ethylenedioxy analog .
  • Applications : Commonly employed in glycolipid and sialic acid analysis via HPLC .

1,2-Diamino-4,5-ethylenedioxybenzene Dihydrochloride (Target Compound)

  • Substituents : Ethylenedioxy bridge at 4,5-positions.
  • Molecular Weight : ~265.10 g/mol (estimated from C₈H₁₂Cl₂N₂O₂).
  • Reactivity : The ethylenedioxy group balances electron donation and steric accessibility, enabling faster imine bond formation and superior solubility in both aqueous and organic media .
  • Applications : Preferred for high-sensitivity detection of sialic acids in biological fluids (e.g., mouse caecal fluid) and glycoprotein analysis .
  • Price : $360.00 per 25 mg, reflecting its higher purity and specialized applications .

Table 1: Comparative Properties of 1,2-Diamino-4,5-substituted Benzene Derivatives

Property Ethylenedioxy Derivative (Target) Dimethoxy Derivative Methylenedioxy Derivative
CAS Number 73448-02-9 131076-14-7 Not Provided
Substituents Ethylenedioxy Dimethoxy Methylenedioxy
Solubility High (aqueous/organic) Moderate Low
Reactivity with Aldehydes Fastest Moderate High
Price (per mg) $14.40 $3.26 Not Available
Key Applications Sialic acid detection General labeling Glycolipid analysis

Biological Activity

1,2-Diamino-4,5-ethylenedioxybenzene, dihydrochloride (commonly referred to as DMB), is a compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in research and medicine.

  • Molecular Formula : C7H10Cl2N2O2
  • Molecular Weight : 225.07 g/mol
  • CAS Number : 81864-15-5
  • Melting Point : 247-249 °C
  • Solubility : Soluble in water (50 mg/mL) .

DMB exhibits several biological activities that are primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Antioxidant Activity : DMB has been shown to possess antioxidant properties, which can protect cells from oxidative stress. It acts by scavenging free radicals and reducing oxidative damage in cellular systems .
  • Fluorescent Labeling : DMB is widely used as a fluorescent reagent for the detection of sialic acids in biological samples. This application is crucial for studying glycoproteins and glycolipids, which play significant roles in cell signaling and recognition .

1. Antioxidative Properties

Research indicates that DMB can mitigate oxidative stress in various cell types. For instance, studies have demonstrated that DMB enhances cell viability against hydrogen peroxide-induced oxidative damage in HeLa cells, suggesting its potential as a protective agent in cellular environments subjected to oxidative stress .

2. Sialic Acid Detection

DMB is utilized extensively for labeling sialic acids due to its ability to form stable adducts with these molecules. This property is leveraged in analytical techniques such as ultra-high performance liquid chromatography (UHPLC) for the quantification of sialic acids in food products and biological fluids .

3. Cancer Research

In recent studies, DMB's role in cancer research has gained attention. It has been implicated in the modulation of signaling pathways associated with cancer stem cells. Specifically, inhibition of PI3K signaling pathways using DMB has shown selective effects on medulloblastoma cancer stem cells, highlighting its potential therapeutic applications .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidative capacity of DMB by treating HeLa cells with varying concentrations of hydrogen peroxide alongside DMB. Results indicated a significant increase in cell viability with DMB treatment, demonstrating its protective effects against oxidative stress.

Concentration of H2O2 (mM)Concentration of DMB (µM)Cell Viability (%)
1040
12570
15085

Case Study 2: Sialic Acid Quantification

In another study focusing on food science, DMB was employed to label sialic acids extracted from milk products. The labeled samples were analyzed using UHPLC, revealing significant differences in sialic acid content across different milk types.

Milk TypeSialic Acid Content (µg/mL)
Whole Milk15
Skim Milk8
Soy Milk12

Q & A

Q. What are the primary research applications of 1,2-diamino-4,5-ethylenedioxybenzene dihydrochloride in biochemical studies?

This compound is widely used as a fluorometric labeling reagent for detecting and quantifying carbonyl-containing biomolecules, such as sialic acids (e.g., Neu5Ac, Neu5Gc) in glycoproteins. The methodology involves:

  • Mild acid hydrolysis (0.5 M formic acid, 80°C, 2 hours) to release sialic acids from glycoconjugates .
  • Derivatization with the compound under optimized conditions (pH 4.0, 50°C, 2.5 hours) to form fluorescent adducts detectable via HPLC with fluorescence (λex = 373 nm, λem = 448 nm) .
  • Quantitative analysis using reverse-phase C18 columns with mobile phases like methanol:water:acetic acid (9:90:1, v/v) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Protect from light and moisture at -20°C in airtight containers. The dihydrochloride salt form enhances stability compared to free bases .
  • Safety : Use PPE (gloves, goggles) due to irritant properties. In case of exposure, rinse with water for 15 minutes and seek medical advice .

Q. What analytical techniques validate the purity and identity of this compound?

  • HPLC : Purity ≥97% is confirmed using reversed-phase chromatography with UV/fluorescence detection .
  • Spectroscopy : Melting point (266–268°C), IR, and NMR data (e.g., InChIKey: ORAAOAMEUMZGGU) verify structural integrity .

Advanced Research Questions

Q. How can researchers optimize derivatization efficiency for low-abundance carbonyl compounds in complex matrices?

  • Reaction conditions : Adjust pH (4.0–5.0) and temperature (50–60°C) to balance specificity and reaction kinetics. Ascorbic acid (10 mM) may reduce oxidation artifacts .
  • Interference mitigation : Pre-treat samples with solid-phase extraction (e.g., C18 cartridges) to remove contaminants like aldehydes or reducing sugars .
  • Validation : Use spike-and-recovery experiments with internal standards (e.g., deuterated sialic acids) to assess matrix effects .

Q. What are the limitations of this compound in detecting structurally similar carbonyl species, and how can specificity be improved?

  • Cross-reactivity : The reagent reacts with α-keto acids (e.g., pyruvate) and other 1,2-dicarbonyls. To enhance specificity:
    • Employ selective hydrolysis (e.g., neuraminidase for sialic acids) .
    • Use tandem mass spectrometry (LC-MS/MS) to distinguish adducts based on mass shifts .
  • False positives : Include negative controls (omitting the reagent) to rule out autofluorescence .

Q. How do researchers resolve discrepancies in reported detection limits across studies?

Discrepancies often arise from:

  • Fluorometer sensitivity : Lower detection limits (1–10 nM) are achievable with high-sensitivity detectors (e.g., Agilent 1260 Infinity II) versus standard setups .
  • Sample preparation : Protein removal via ultrafiltration (10 kDa cutoff) reduces quenching effects, improving signal-to-noise ratios .
  • Data normalization : Express results as molar ratios to total protein or lipid content to standardize comparisons .

Q. What advanced methodologies enable multiplexed analysis of carbonyl derivatives using this compound?

  • LC-ESI/MS : Coupling HPLC with electrospray ionization mass spectrometry allows simultaneous quantification of sialic acid isoforms (Neu5Ac vs. Neu5Gc) .
  • Microfluidics : Miniaturized platforms reduce reagent consumption and enable high-throughput screening of glycoprotein samples .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal pH values for derivatization (pH vs. pH 5.0)?

  • Biomolecule-specific requirements : Sialic acids require pH 4.0 to stabilize the lactone intermediate, while methylglyoxal derivatization is efficient at pH 5.0 .
  • Buffer systems : Acetate buffers (pH 4.0) enhance fluorescence yield for sialic acids, whereas phosphate buffers (pH 5.0) improve solubility for small carbonyls .

Q. How can researchers address batch-to-batch variability in commercial preparations?

  • Quality control : Verify purity via titration (≥98.0%) and HPLC chromatograms to detect impurities like oxidation byproducts .
  • In-house synthesis : Recrystallize from methanol/water to enhance purity, as described in protocols for analogous diamine derivatives .

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